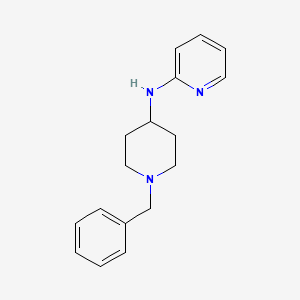
1-Benzyl-4-(pyridin-2-ylamino)piperidine
描述
1-Benzyl-4-(pyridin-2-ylamino)piperidine, also known as BPIP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a piperidine-based compound that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine is not fully understood. However, it has been proposed that 1-Benzyl-4-(pyridin-2-ylamino)piperidine exerts its therapeutic effects by modulating various signaling pathways in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques by inhibiting the gamma-secretase enzyme. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons by inhibiting the oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis and cell cycle arrest. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons and improves motor function. 1-Benzyl-4-(pyridin-2-ylamino)piperidine has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-Benzyl-4-(pyridin-2-ylamino)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and has shown promising results in various therapeutic applications. However, 1-Benzyl-4-(pyridin-2-ylamino)piperidine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-Benzyl-4-(pyridin-2-ylamino)piperidine. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more effective formulations of 1-Benzyl-4-(pyridin-2-ylamino)piperidine that can improve its solubility and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine and to identify potential side effects. Overall, 1-Benzyl-4-(pyridin-2-ylamino)piperidine shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.
科学研究应用
1-Benzyl-4-(pyridin-2-ylamino)piperidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-15(7-3-1)14-20-12-9-16(10-13-20)19-17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFZCPGVFDBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-ylamino)piperidine | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

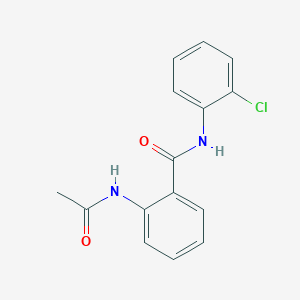
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
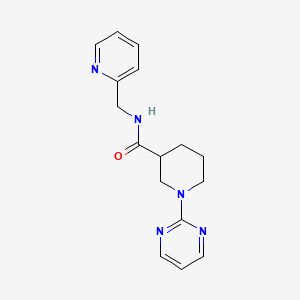
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
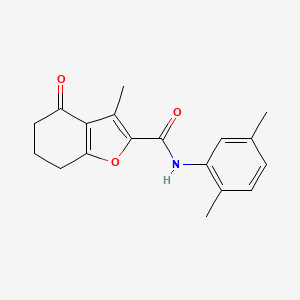
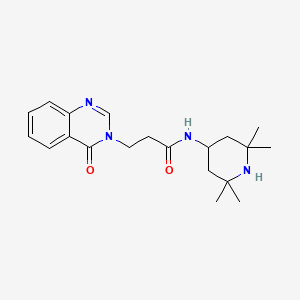
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
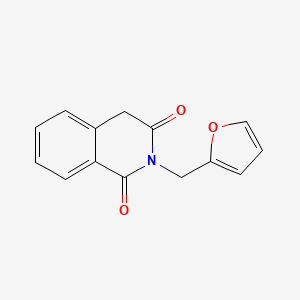
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)